

What is the chemical structure of Dulcitate-d2?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dulcitate-d2

Cat. No.: B12394848

[Get Quote](#)

In-Depth Technical Guide to Dulcitate-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcitate-d2, also known as galactitol-d2, is a deuterium-labeled analog of the sugar alcohol dulcitol (galactitol). As a stable isotope-labeled compound, **Dulcitate-d2** serves as a valuable tool in metabolic research, particularly in studies related to galactose metabolism and the pathogenesis of diseases such as galactosemia. Its use as an internal standard in mass spectrometry-based analyses allows for precise quantification of its unlabeled counterpart in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of **Dulcitate-d2**.

Chemical Structure and Properties

Dulcitate-d2 is a hexitol, a six-carbon sugar alcohol, in which two hydrogen atoms have been replaced by deuterium. The specific location of the deuterium atoms can vary depending on the synthetic route, but commonly, the deuteration is at the C1 position.

Chemical Structure:

- Systematic Name: (2R,3S,4R,5S)-Hexane-1,1-d2-1,2,3,4,5,6-hexol
- Common Names: **Dulcitate-d2**, Galactitol-d2, Dulcitol-d2

- Molecular Formula: C₆H₁₂D₂O₆
- SMILES: OC([2H])([2H])O(O)O"O">C@@HO[1]

Physicochemical Data

Quantitative data for **Dulcite-d2** is not extensively reported independently. However, the physicochemical properties are expected to be very similar to those of unlabeled dulcitol (galactitol). Deuterium substitution typically has a minimal effect on most bulk physical properties.

Property	Value (for Galactitol)	Reference
Molar Mass	184.19 g/mol (for Dulcite-d2)	
Melting Point	188-190 °C	
Boiling Point	Decomposes	
Water Solubility	Soluble	
Appearance	White crystalline powder	
Optical Rotation	Optically inactive (meso compound)	

Experimental Protocols

Synthesis of Dulcite-d2 ([1,1-²H₂]Galactitol)

A common method for the synthesis of **Dulcite-d2** is the reduction of D-galactose using a deuterium source.

Materials:

- D-galactose
- Sodium borodeuteride (NaBD₄)
- Methanol (MeOH)

- Deionized water
- Dowex 50W-X8 resin (H⁺ form)
- Anion exchange resin (e.g., Amberlite IRA-400, acetate form)
- Rotary evaporator
- Lyophilizer

Procedure:

- **Dissolution:** Dissolve D-galactose in deionized water at room temperature.
- **Reduction:** Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride in deionized water dropwise to the galactose solution with constant stirring. The molar ratio of NaBD₄ to galactose should be approximately 1.5:1 to ensure complete reduction.
- **Reaction Quenching:** After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. To quench the excess NaBD₄, carefully add acetic acid dropwise until the effervescence ceases.
- **Borate Removal:** The borate ions formed during the reaction must be removed. This is achieved by repeated co-distillation with methanol. Add methanol to the reaction mixture and evaporate to dryness using a rotary evaporator. Repeat this step at least three times.
- **Ion Exchange Chromatography:** To remove any remaining ions, dissolve the residue in deionized water and pass it through a column packed with Dowex 50W-X8 resin (H⁺ form) followed by a column of anion exchange resin in the acetate form.
- **Purification and Isolation:** Collect the eluate and evaporate it to dryness under reduced pressure. To obtain the final product as a crystalline solid, the residue can be recrystallized from an ethanol-water mixture.
- **Final Product:** Lyophilize the purified product to obtain **Dulcite-d2** as a white, crystalline powder.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (D_2O): The proton NMR spectrum of **Dulcitol-d2** will be similar to that of galactitol, with the notable absence of the signal corresponding to the protons at the C1 position. The remaining proton signals will appear in the range of 3.5-4.0 ppm.
- ^{13}C NMR (D_2O): The carbon-13 NMR spectrum will show six signals corresponding to the six carbon atoms. The signal for the C1 carbon will be a triplet due to coupling with the two deuterium atoms.

Mass Spectrometry (MS):

- The mass spectrum of **Dulcitol-d2** will show a molecular ion peak (M^+) that is two mass units higher than that of unlabeled dulcitol. The fragmentation pattern will be characteristic of a hexitol, with fragment ions also showing a +2 Da shift if they contain the C1 position.

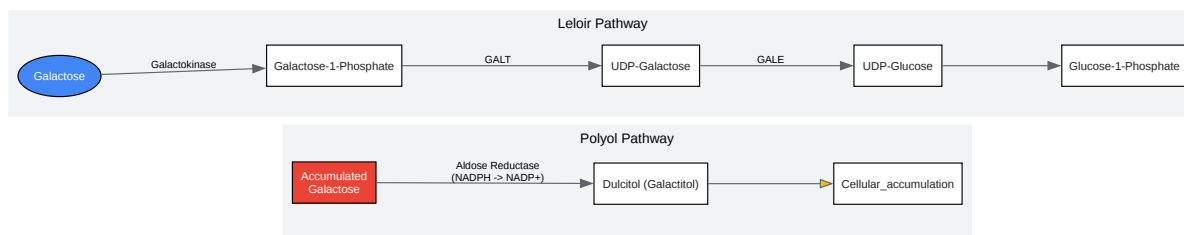
Biological Significance and Signaling Pathways

Dulcitol is a key metabolite in the polyol pathway, which is an alternative route for glucose metabolism. In the context of galactose metabolism, dulcitol is formed from galactose by the action of the enzyme aldose reductase.[\[2\]](#)

Galactose Metabolism and the Polyol Pathway

Under normal physiological conditions, galactose is primarily metabolized through the Leloir pathway. However, in individuals with galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, the Leloir pathway is impaired. This leads to an accumulation of galactose, which is then shunted into the polyol pathway.

Galactose Metabolism Signaling Pathway:



[Click to download full resolution via product page](#)

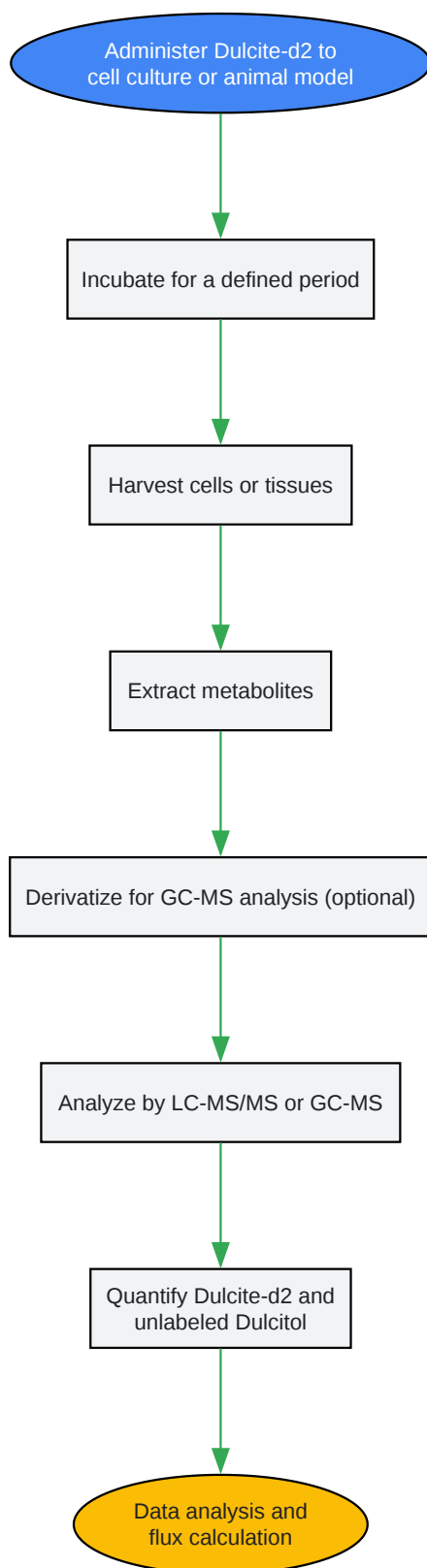
Caption: Galactose metabolism via the Leloir and Polyol pathways.

In galactosemia, the accumulation of dulcitol in various tissues, including the lens of the eye, nerves, and kidneys, is a major contributor to the long-term complications of the disease, such as cataracts, neurological damage, and renal dysfunction. The osmotic stress induced by the intracellular accumulation of dulcitol is a key mechanism of its toxicity.

Experimental Workflow for Metabolic Tracer Studies

Dulcitol-d2 is an ideal tracer for studying the flux through the polyol pathway in both in vitro and in vivo models.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for metabolic tracer studies using **Dulcitate-d2**.

Conclusion

Dulcitate-d2 is an indispensable tool for researchers investigating galactose metabolism and the pathophysiology of galactosemia. Its synthesis via the reduction of D-galactose is a straightforward and well-established procedure. The ability to accurately quantify dulcitol levels in biological systems using **Dulcitate-d2** as an internal standard provides critical insights into the metabolic flux through the polyol pathway. This technical guide serves as a comprehensive resource for the synthesis, characterization, and application of **Dulcitate-d2** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]
- To cite this document: BenchChem. [What is the chemical structure of Dulcitate-d2?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394848#what-is-the-chemical-structure-of-dulcitate-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com